4-Hydroxy-3-phenylbutanoic acid

Behavioral pharmacology GHB receptor GABAB receptor

4‑Hydroxy‑3‑phenylbutanoic acid is the definitive tool for isolating GHB receptor pharmacology from GABAB effects. Unlike GHB or baclofen, it produces no catalepsy at behaviorally active doses, a selectivity confirmed by CGP35348 insensitivity. Procure the racemic mixture and resolve (R)‑ and (S)‑enantiomers via established chiral HPLC for stereospecific binding assays. Also serves as a weak GABA‑A ρ1 agonist control (EC₅₀ 3.8 μM) and a CYP2C8 probe via terminal methyl hydroxylation. When experimental questions demand GHB‑receptor specificity without GABAergic crosstalk, this compound is the unambiguous choice.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 27885-87-6
Cat. No. B12806850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-phenylbutanoic acid
CAS27885-87-6
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)CO
InChIInChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeySNIJITOETJVRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-phenylbutanoic acid (CAS 27885-87-6) for Research Procurement: Structural and Pharmacological Baseline


4-Hydroxy-3-phenylbutanoic acid (CAS 27885-87-6; C10H12O3; MW 180.20 g/mol) is a phenyl-substituted derivative of γ-hydroxybutyric acid (GHB) bearing a phenyl ring at the C3 position [1]. This structural modification distinguishes it from unsubstituted GHB and from the β-phenyl-γ-aminobutyric acid analog phenibut, which contains an amino group in place of the 4-hydroxy moiety. As a tertiary alcohol-containing GHB analog (designated UMB68 sodium salt), it has been characterized as a selective GHB receptor ligand that displaces [3H]NCS-382 binding with an IC50 of 38 nM in rat cerebrocortical membranes . The compound exists as a racemic mixture with one stereogenic center, making enantiomeric purity a relevant procurement consideration for stereospecific research applications.

Why Generic GHB or GABAergic Ligand Substitution Fails: 4-Hydroxy-3-phenylbutanoic acid Differentiation Rationale


Direct substitution of 4-hydroxy-3-phenylbutanoic acid with unsubstituted GHB, baclofen (GABAB agonist), or phenibut is scientifically unjustified due to divergent receptor binding profiles and in vivo behavioral pharmacology. While GHB and baclofen produce pronounced catalepsy mediated by GABAB receptor activation, 4-hydroxy-3-phenylbutanoic acid and structurally related analogs (UMB86, UMB72, 3-HPA) fail to induce cataleptic responses at behaviorally active doses [1]. This functional divergence reflects the compound's selectivity for GHB receptors over GABAB receptors in radioligand displacement assays, with minimal interference with [3H]GABA binding at concentrations that robustly engage GHB sites [2]. Furthermore, the compound shows weak agonist activity at GABA-A ρ1 receptors (EC50 3.8 μM) and negligible inhibition of GABA transporter GAT1 (IC50 ~100 μM), distinguishing it from GABAergic agents that primarily target synaptic GABA clearance or ionotropic GABA-A receptors [3][4]. Procurement decisions must therefore be guided by the specific experimental question—GHB receptor pharmacology versus broader GABAergic mechanisms.

4-Hydroxy-3-phenylbutanoic acid (CAS 27885-87-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Catalepsy Induction: 4-Hydroxy-3-phenylbutanoic acid vs. GHB and GABAB Agonists in Murine Behavioral Assays

In murine behavioral assays, 4-hydroxy-3-phenylbutanoic acid (as the sodium salt, structurally analogous to UMB68 and related 4-substituted analogs) fails to induce catalepsy, whereas GHB, the GABAB agonist baclofen, and SKF97541 produce robust dose-dependent cataleptic responses. The GABAB antagonist CGP35348 attenuated catalepsy induced by GHB and GABAB agonists but did not reverse ataxia induced by the 4-substituted analogs [1]. This demonstrates that cataleptic effects of GHB are mediated through GABAB receptors, while 4-hydroxy-3-phenylbutanoic acid engages GHB receptor pathways without triggering this GABAB-dependent behavior.

Behavioral pharmacology GHB receptor GABAB receptor Catalepsy

GABA-A ρ1 Receptor Agonist Activity: 4-Hydroxy-3-phenylbutanoic acid vs. GABA and Muscimol

4-Hydroxy-3-phenylbutanoic acid exhibits weak agonist activity at recombinant human GABA-A ρ1 receptors transiently expressed in tsA201 cells, with an EC50 of 3.8 μM (3.80E+3 nM) [1]. This is approximately 1,000-fold weaker than the endogenous agonist GABA at this receptor subtype and substantially weaker than the prototypical GABA-A agonist muscimol. The compound's modest ρ1 activity is pharmacologically distinct from its high-affinity interaction with GHB receptors (IC50 38 nM) .

GABA-A ρ1 receptor Receptor pharmacology Electrophysiology

GABA Transporter GAT1 Inhibition: Negligible Activity vs. Tiagabine and Nipecotic Acid

4-Hydroxy-3-phenylbutanoic acid exhibits negligible inhibition of the human GABA transporter GAT1, with IC50 values of 96.9 μM (9.69E+4 nM) and 100 μM (1.00E+5 nM) in Flp-In CHO cells expressing human GAT1 assessed by [3H]GABA uptake [1]. By comparison, the clinically used GAT1 inhibitor tiagabine has an IC50 of approximately 0.07 μM, and the prototypical inhibitor nipecotic acid has an IC50 of approximately 2-10 μM. This >1,000-fold weaker inhibition confirms that the compound does not meaningfully modulate synaptic GABA clearance at pharmacologically relevant concentrations.

GABA transporter GAT1 Uptake inhibition Synaptic GABA

Enantiomeric Resolution by Chiral HPLC: Separation Conditions for (R)- and (S)-4-Hydroxy-3-phenylbutanoic acid

The racemic mixture of 4-hydroxy-3-phenylbutanoic acid can be resolved into its (R)- and (S)-enantiomers via chiral HPLC using a Chiralcel OD column with 35% isopropanol in hexane as mobile phase at 4.0 mL/min flow rate. Under these conditions, the (+)-enantiomer elutes at approximately 15 minutes and the (-)-enantiomer at approximately 30 minutes, providing baseline separation [1]. This validated separation protocol enables procurement of enantiomerically pure material for stereospecific pharmacological studies.

Chiral chromatography Enantiomer separation Analytical method Stereochemistry

Structural and Metabolic Distinction from Phenibut: 4-Hydroxy vs. 4-Amino Substituent

4-Hydroxy-3-phenylbutanoic acid differs structurally from phenibut (β-phenyl-γ-aminobutyric acid) by substitution of the 4-amino group with a 4-hydroxy group. This single heteroatom replacement fundamentally alters receptor pharmacology: phenibut acts primarily as a GABAB agonist with weak GABAA activity, whereas the 4-hydroxy analog demonstrates selective GHB receptor binding with minimal GABAB agonism [1]. The 4-hydroxy analog has been anecdotally described as approximately 5-10× more potent than phenibut in producing GHB-like subjective effects [2], though rigorous controlled comparative studies are lacking.

GHB analog Phenibut GABAergic Structure-activity relationship

Metabolic Pathway: CYP2C8-Mediated Hydroxylation of 3-Phenylbutanoic acid

4-Hydroxy-3-phenylbutanoic acid is a predicted metabolite generated from 3-phenylbutanoic acid via CYP2C8-mediated hydroxylation of the terminal methyl group [1]. This metabolic route distinguishes it from GHB, which is endogenously produced from GABA via succinic semialdehyde reductase and metabolized primarily through the TCA cycle, and from phenibut, which undergoes minimal hepatic metabolism and is excreted largely unchanged in urine. The CYP2C8-dependent formation of 4-hydroxy-3-phenylbutanoic acid has implications for pharmacokinetic studies involving hepatic microsomal preparations or CYP isoform-specific metabolic profiling.

Drug metabolism CYP2C8 Hydroxylation Pharmacokinetics

4-Hydroxy-3-phenylbutanoic acid (CAS 27885-87-6): Evidence-Backed Research and Industrial Application Scenarios


GHB Receptor Pharmacology Studies Requiring Selective Ligands Without GABAB-Mediated Catalepsy

Use 4-hydroxy-3-phenylbutanoic acid as a GHB receptor-selective tool compound in rodent behavioral assays when dissociating GHB receptor-mediated effects (hypolocomotion, ataxia, loss of righting) from GABAB receptor-mediated catalepsy. As demonstrated by Carter et al., this analog does not induce catalepsy at behaviorally active doses, unlike GHB, baclofen, and SKF97541 [1]. The absence of cataleptic response is not reversed by the GABAB antagonist CGP35348, confirming GHB receptor selectivity [2]. Ideal for studies employing GHB discrimination training or locomotor activity monitoring.

Enantiomer-Specific GHB Receptor Binding and Stereoselective Pharmacology

Procure racemic 4-hydroxy-3-phenylbutanoic acid and resolve into (R)- and (S)-enantiomers via chiral HPLC using Chiralcel OD column (35% isopropanol/hexane, 4.0 mL/min) [1]. Use separated enantiomers in competitive radioligand binding assays against [3H]NCS-382 in rat brain membranes to determine whether GHB receptor recognition is stereoselective. The validated separation protocol yields baseline resolution with (+)-enantiomer eluting at 15 min and (-)-enantiomer at 30 min, enabling preparative-scale purification for in vivo dose-response studies.

GABA-A ρ1 Receptor Functional Assays as a Low-Potency Control Compound

Employ 4-hydroxy-3-phenylbutanoic acid as a weak agonist control in GABA-A ρ1 receptor functional assays (EC50 3.8 μM) [1]. Its ~1,000-fold lower potency at ρ1 relative to GHB receptor binding (IC50 38 nM) [2] makes it suitable for establishing selectivity windows when screening novel GHB receptor ligands. Use in parallel with full GABA-A ρ1 agonists (e.g., GABA, muscimol) to validate assay sensitivity and discriminate specific ρ1-mediated currents from background in electrophysiological recordings using tsA201 cells expressing recombinant human ρ1.

CYP2C8 Metabolic Profiling and Drug-Drug Interaction Studies

Utilize 3-phenylbutanoic acid as a probe substrate in hepatic microsomal incubations to assess CYP2C8 activity via quantification of the 4-hydroxy-3-phenylbutanoic acid metabolite [1]. This compound serves as a tool for evaluating CYP2C8 inhibition or induction by test articles, distinct from canonical CYP2C8 probes such as paclitaxel or amodiaquine. The terminal methyl hydroxylation reaction provides a specific readout of CYP2C8 catalytic function without interference from other major CYP isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.